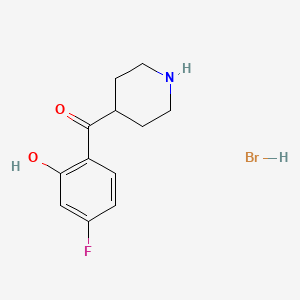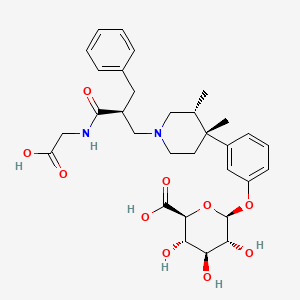
Alvimopan beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alvimopan beta-D-Glucuronide: is a derivative of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is primarily used in the medical field to accelerate the recovery of gastrointestinal function following bowel resection surgery. The addition of the beta-D-glucuronide moiety enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan beta-D-Glucuronide involves the glucuronidation of alvimopan. The process typically includes the following steps:
Activation of Alvimopan: Alvimopan is first activated by reacting with a suitable activating agent such as thionyl chloride.
Glucuronidation: The activated alvimopan is then reacted with beta-D-glucuronic acid in the presence of a catalyst to form this compound.
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product. The use of chitosan as a carrier and glutaraldehyde as a cross-linking agent has been shown to improve the bioavailability of the compound .
化学反应分析
Types of Reactions: Alvimopan beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Chemistry: In chemistry, Alvimopan beta-D-Glucuronide is used as a reference standard for the study of glucuronidation reactions and the development of analytical methods for detecting glucuronide metabolites .
Biology: In biological research, the compound is used to study the role of glucuronidation in drug metabolism and the effects of glucuronide conjugates on cellular functions .
Medicine: Medically, this compound is used to enhance the solubility and bioavailability of alvimopan, making it more effective in accelerating gastrointestinal recovery post-surgery .
Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs to improve their pharmacokinetic properties .
作用机制
Alvimopan beta-D-Glucuronide exerts its effects by competitively binding to the mu-opioid receptors in the gastrointestinal tract. This binding prevents opioids from exerting their effects on gastrointestinal motility and secretion, thereby accelerating recovery. The beta-D-glucuronide moiety enhances the solubility and bioavailability of the compound, allowing for more efficient delivery and action .
相似化合物的比较
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone used for similar purposes.
Naldemedine: A derivative of naltrexone used to treat opioid-induced constipation.
Uniqueness: Alvimopan beta-D-Glucuronide is unique due to its enhanced solubility and bioavailability, which are attributed to the beta-D-glucuronide moiety. This makes it more effective in accelerating gastrointestinal recovery compared to other similar compounds .
属性
分子式 |
C31H40N2O10 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1 |
InChI 键 |
JBCMMCUAUBTEKI-IGJSLWCZSA-N |
手性 SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O |
规范 SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



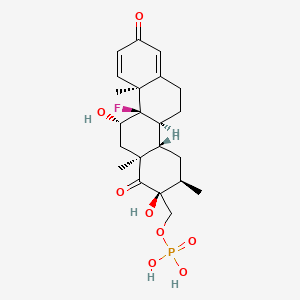
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
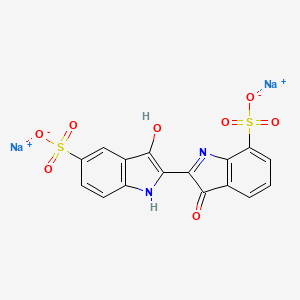
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
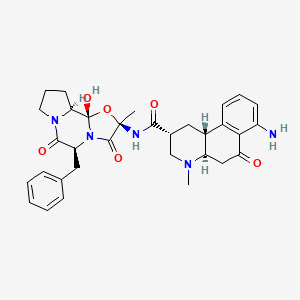
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
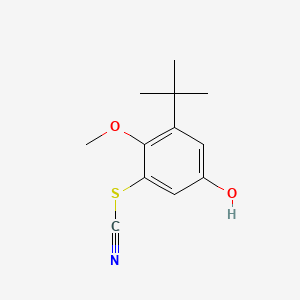
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
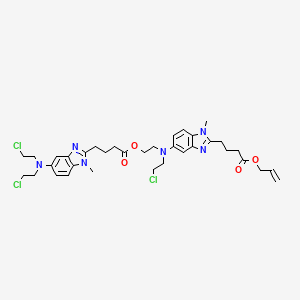
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
